Welcome to the BenchChem Online Store!
molecular formula C13H10ClNO3 B2880286 3-Benzoylpyridine-2-carboxylic acid hydrochloride CAS No. 106240-68-0

3-Benzoylpyridine-2-carboxylic acid hydrochloride

Cat. No. B2880286
M. Wt: 263.68
InChI Key: TWLOWKFBFWJCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05585385

Procedure details

To a mixture of 2,3-pyridine dicarboxylic anhydride (21.0 g) and benzene (210 ml) was added anhydrous aluminum chloride (30.0 g), which was stirred for 4 hours under reflux. The reaction mixture was cooled and poured into ice water-hydrochloric acid. Resulting crystalline precipitate was collected by filtration, which was washed with a small volume of water, then with ethyl ether to give 3-benzoyl-2-pyridine carboxylic acid hydrochloride as pale yellow crystals (23.7 g).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7]([O:9][C:10](=[O:11])[C:2]=12)=[O:8].[Cl-:12].[Al+3].[Cl-].[Cl-].[CH:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[ClH:12].[C:7]([C:3]1[C:2]([C:10]([OH:9])=[O:11])=[N:1][CH:6]=[CH:5][CH:4]=1)(=[O:8])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
N1=C2C(=CC=C1)C(=O)OC2=O
Name
Quantity
210 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
Resulting crystalline precipitate was collected by filtration, which
WASH
Type
WASH
Details
was washed with a small volume of water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)(=O)C=1C(=NC=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.